

# Cedrol's Mechanisms of Action at a Glance

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## Compound Focus: Cedrol

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Mechanism / Biological Activity	Experimental Model / Context	Key Findings / Proposed Action
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| **Anti-inflammatory & Antioxidant** [1] [2] | LPS-induced systemic inflammation & lung injury in rats; Collagen-induced arthritis in rats [1] | • Reduces pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ ) [1] • Decreases oxidative stress markers (MDA, NO); increases antioxidant capacity (total thiol, SOD, CAT) [1] [2] | | **Sedative** (Non-Olfactory) [3] | Behavioral pharmacology in Wistar rats, SHR, ddY mice [3] | • Decreases spontaneous motor activity; prolongs pentobarbital-induced sleep [3] • Mechanism persists after olfactory impairment, suggesting direct neurochemical action [3] | | **Anti-cancer** (Lung Cancer Metastasis) [4] | *In vitro* (THP-1 macrophages, lung cancer cells) & *in vivo* (C57BL/6 mice) [4] | • Inhibits tumor-associated macrophage (TAM) polarization to M2-like phenotype [4] • Suppresses MYC-driven aerobic glycolysis via PI3K-Akt pathway [4] | | **Neuroprotective** [2] | Transient global cerebral Ischemia/Reperfusion (I/R) injury in rats [2] | • Improves memory function post-injury [2] • Reduces hippocampal oxidative stress & increases Brain-Derived Neurotrophic Factor (BDNF) levels [2] | | **Antimicrobial** [5] [6] | Laboratory studies (specific organisms not detailed in search results) | • Reported to disrupt cell membranes or metabolic processes of microorganisms [5] |

## Detailed Experimental Insights

For research replication and validation, the experimental details from key studies are crucial.

- **In Vivo Model of Systemic Inflammation & Lung Injury [1]**
  - **Induction:** Systemic inflammation and acute lung injury induced in male Wistar rats by repeated intraperitoneal (i.p.) injections of LPS (1 mg/kg) for 7 days.
  - **Treatment: Cedrol** was administered i.p. at 7.5, 15, and 30 mg/kg/day for one week following LPS injections.
  - **Key Assessments:** Peripheral blood total and differential white blood cell (WBC) counts; serum levels of TNF- $\alpha$ , IL-1 $\beta$ , malondialdehyde (MDA), total thiol, catalase (CAT), and superoxide dismutase (SOD); lung histopathology.
- **In Vivo & In Vitro Model of Lung Cancer Metastasis [4]**
  - **In Vitro Polarization:** THP-1 human monocytes were differentiated into macrophages and polarized into M2-like Tumor-Associated Macrophages (TAMs).
  - **Cedrol Treatment: Cedrol** was applied to TAMs. Glucose consumption and lactate production were measured to assess glycolysis.
  - **Key Experiments:** MYC overexpression; use of glycolytic inhibitor 2-DG; analysis of the PI3K-Akt pathway; transwell assays to measure cancer cell migration and invasion promoted by TAMs.
  - **In Vivo Model:** Tumor metastasis in C57BL/6 mice; **cedrol** treatment reduced lung metastasis and M2-like TAM presence.
- **In Vivo Model of Cerebral Ischemia/Reperfusion Injury [2]**
  - **Induction:** Transient global cerebral ischemia induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes.
  - **Treatment: Cedrol** administered i.p. at 7.5, 15, and 30 mg/kg/day for one week post-surgery.
  - **Key Assessments:** Memory and learning via passive avoidance test; hippocampal levels of MDA, total thiol, nitric oxide (NO), SOD activity, and BDNF.

## Visualizing Key Pathways

The anti-cancer mechanism of **cedrol** involving the modulation of tumor-associated macrophages can be visualized as a signaling pathway. The following diagram illustrates how **cedrol** impedes M2-like polarization and subsequent lung cancer metastasis by targeting MYC-driven aerobic glycolysis.

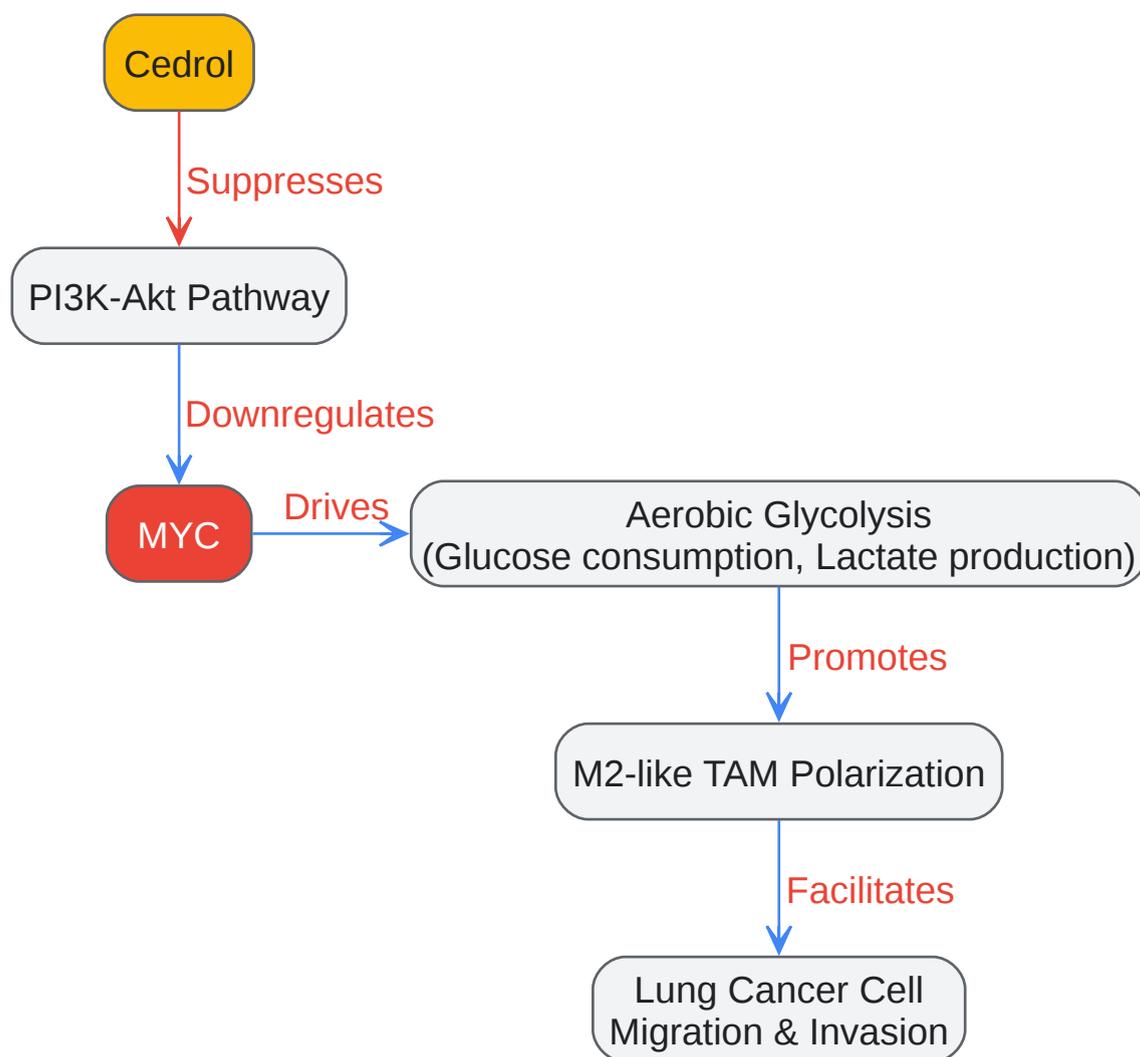


Figure: Cedrol inhibits M2-like TAM polarization via MYC-driven glycolysis.

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*Diagram of **Cedrol's** Anti-Cancer Mechanism.* This flowchart illustrates how **cedrol** targets the PI3K-Akt-MYC signaling axis to suppress glycolysis-driven polarization of tumor-associated macrophages, thereby impeding lung cancer metastasis [4].

The interplay between oxidative stress, inflammation, and **cedrol's** protective effects in models like lung injury and cerebral ischemia is another critical pathway.

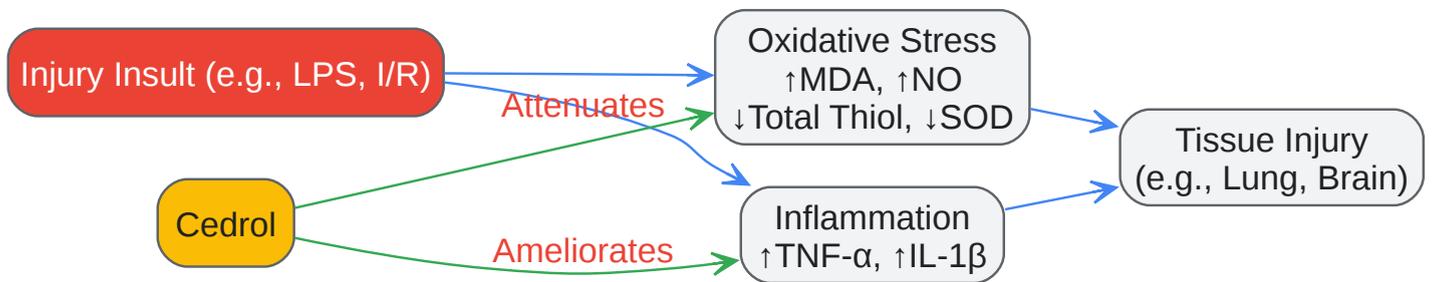


Figure: Cedrol's anti-inflammatory and antioxidant effects protect against tissue injury.

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**Cedrol's Protective Mechanism.** This diagram shows how **cedrol** counteracts injury-induced damage by simultaneously reducing oxidative stress and inflammation, two interconnected pathological processes [1] [2].

## Conclusion

Current research indicates that **cedrol** is a multifaceted natural compound with therapeutic potential. Its mechanisms are complex and context-dependent, primarily exerting effects through **anti-inflammatory, antioxidant, sedative, and metabolic modulation pathways**. Promising areas for future research and drug development include its application in oncology (as an immunometabolic adjuvant), neurology (for neuroprotection), and immunology (for managing inflammatory conditions).

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